![molecular formula C12H17N3O3S B4623919 N-(3,5-dimethoxyphenyl)-2-propionylhydrazinecarbothioamide](/img/structure/B4623919.png)
N-(3,5-dimethoxyphenyl)-2-propionylhydrazinecarbothioamide
Overview
Description
Hydrazinecarbothioamides are a group of sulfur and nitrogen-containing compounds that have been extensively studied for their diverse chemical reactions and potential biological activities. They serve as precursors to a variety of heterocyclic compounds and exhibit a range of pharmacological properties, including antioxidant and anticancer activities.
Synthesis Analysis
Hydrazinecarbothioamides are synthesized through the reaction of hydrazine hydrate with isothiocyanates in suitable solvents like ethanol or 2-propanol. The process involves the formation of thiourea derivatives, which are then further modified to produce a wide range of hydrazinecarbothioamide derivatives. The synthesized compounds are characterized using techniques such as 1H-NMR, 13C-NMR, IR, and mass spectrometry (Barbuceanu et al., 2014).
Scientific Research Applications
Synthesis and Chemical Properties
N-(3,5-dimethoxyphenyl)-2-propionylhydrazinecarbothioamide derivatives have been synthesized through various methods, contributing significantly to the field of medicinal chemistry. The synthesis involves dehydrative cyclization of hydrazinecarbothioamide derivatives, leading to the creation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives with potential antioxidant and urease inhibitory activities (Khan et al., 2010). These synthetic approaches are crucial for developing new compounds with desired biological activities.
Antioxidant Activities
Several studies have highlighted the antioxidant potential of hydrazinecarbothioamide derivatives. For instance, certain derivatives have demonstrated excellent antioxidant activity, surpassing that of standard drugs in comparative analyses. These findings suggest the potential of these compounds in mitigating oxidative stress-related conditions (Bărbuceanu et al., 2014).
Urease Inhibition
The urease inhibitory properties of these compounds have also been explored, revealing potent activities that could be beneficial in treating diseases associated with urease-producing pathogens. This underscores the therapeutic potential of N-(3,5-dimethoxyphenyl)-2-propionylhydrazinecarbothioamide derivatives in managing infections and related diseases (Khan et al., 2010).
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(propanoylamino)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-4-11(16)14-15-12(19)13-8-5-9(17-2)7-10(6-8)18-3/h5-7H,4H2,1-3H3,(H,14,16)(H2,13,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOSGERAQWNGPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=S)NC1=CC(=CC(=C1)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-propanoylhydrazinecarbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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